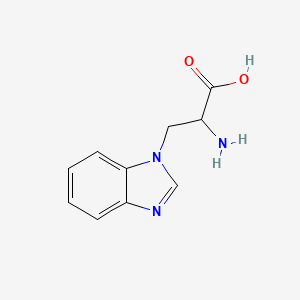![molecular formula C13H13Cl2N3O B3131106 N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide CAS No. 349092-52-0](/img/structure/B3131106.png)
N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide
概要
説明
N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide is a chemical compound with the molecular formula C13H13Cl2N3O It is characterized by the presence of an imidazole ring attached to a propyl chain, which is further connected to a dichlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(1-imidazolyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The dichlorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Corresponding amine derivatives of the dichlorobenzamide moiety.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The dichlorobenzamide moiety can interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the dichlorobenzamide moiety.
2,4-Dichlorobenzamide: Lacks the imidazole ring and propyl chain.
N-(3-Imidazolylpropyl)benzamide: Similar structure but lacks the chlorine atoms on the benzene ring.
Uniqueness
N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide is unique due to the presence of both the imidazole ring and the dichlorobenzamide moiety. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
IUPAC Name |
2,4-dichloro-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c14-10-2-3-11(12(15)8-10)13(19)17-4-1-6-18-7-5-16-9-18/h2-3,5,7-9H,1,4,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTLIVUMYAQCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)




![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)




![N-[4-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3131118.png)

